![molecular formula C25H32N2O2 B5642027 4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}-1-(2-phenylethyl)piperidine](/img/structure/B5642027.png)
4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}-1-(2-phenylethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules such as "4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}-1-(2-phenylethyl)piperidine" involves multiple steps, including cyclization, acylation, and arylation. These processes often require precise conditions to ensure the correct formation of the molecule's structure. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds exhibit synthesis through methods like nucleophilic aromatic substitution, which could potentially apply here (Pietra & Vitali, 1972).
Molecular Structure Analysis
The molecular structure of compounds like "4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}-1-(2-phenylethyl)piperidine" is crucial for understanding their chemical behavior and reactivity. NMR and X-ray crystallography are commonly used techniques for analyzing the structure of such molecules. For example, studies on Pd(II), Pd(III), and Pd(IV) cyclometallated compounds provide insight into the complex interactions and structural configurations of similar compounds (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
"4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}-1-(2-phenylethyl)piperidine" may undergo various chemical reactions, including nucleophilic substitution and oxidation. These reactions are dependent on the compound's functional groups and molecular structure. The reactivity towards nucleophiles or electrophiles can significantly alter the compound's properties and potential applications. The literature on similar compounds, such as the synthesis and reactivity of dihydropyridines, offers insights into potential reactions (Sharma & Singh, 2017).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are essential for its handling and application in various fields. While specific data on "4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}-1-(2-phenylethyl)piperidine" is not provided, the study of similar compounds, such as 1,4-dihydropyridine derivatives, can give an approximation of its physical behavior (Lago et al., 2023).
Mecanismo De Acción
Direcciones Futuras
The design of new compounds with pyrrolidine and piperidine rings continues to be an active area of research in medicinal chemistry . Future directions may include the development of more efficient synthesis methods, the exploration of new biological targets, and the optimization of pharmacokinetic properties .
Propiedades
IUPAC Name |
(2-methylpyrrolidin-1-yl)-[4-[1-(2-phenylethyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-20-6-5-16-27(20)25(28)22-9-11-23(12-10-22)29-24-14-18-26(19-15-24)17-13-21-7-3-2-4-8-21/h2-4,7-12,20,24H,5-6,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGJTIHGJPERRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5641955.png)
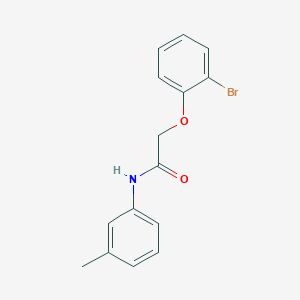
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B5641968.png)

![1-(6-chloro-1,3-benzothiazol-2-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B5641984.png)
![4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5641986.png)
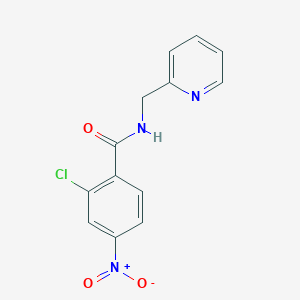
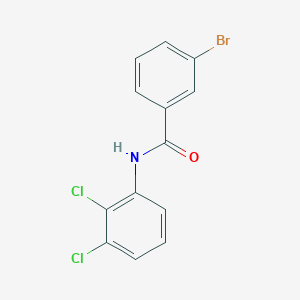
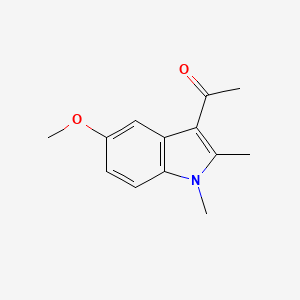
![1,3-dimethyl-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5642020.png)

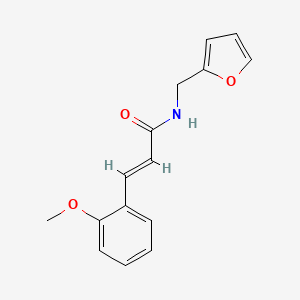
![2-(ethylamino)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5642029.png)
![(3R*,5R*)-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5642034.png)